molecular formula C13H16N4OS B5187769 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide

Cat. No. B5187769
M. Wt: 276.36 g/mol
InChI Key: MMYRRTPAYWABLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, which plays an important role in the regulation of metabolism, cell growth, and survival. A-769662 has been widely used in scientific research to investigate the physiological and biochemical effects of AMPK activation.

Mechanism of Action

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide activates AMPK by binding to the AMPK β1 subunit and allosterically activating the enzyme. AMPK activation leads to the phosphorylation of downstream targets, including acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), which regulate lipid and protein synthesis, respectively. N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has been shown to activate AMPK in a dose-dependent manner, with maximal activation observed at concentrations of 10-30 μM.
Biochemical and Physiological Effects:
N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has been shown to have a number of biochemical and physiological effects in various cell types. Activation of AMPK by N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide leads to increased glucose uptake and fatty acid oxidation, which results in improved energy metabolism and increased ATP production. N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has also been shown to increase mitochondrial biogenesis and improve mitochondrial function. In addition, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has several advantages for lab experiments. It is a potent and selective activator of AMPK, which allows for the specific investigation of AMPK signaling pathways. N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide is also stable in solution and can be easily synthesized in large quantities. However, there are some limitations to the use of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide in lab experiments. It has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. In addition, the effects of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide on AMPK activation may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the investigation of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide and AMPK signaling pathways. One area of interest is the role of AMPK in the regulation of autophagy, a cellular process that plays a key role in the maintenance of cellular homeostasis. Another area of interest is the investigation of the effects of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide on metabolic diseases, such as obesity and type 2 diabetes. Finally, the development of more potent and selective activators of AMPK, based on the structure of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide, may provide new insights into the regulation of cellular energy homeostasis.

Synthesis Methods

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide can be synthesized through a multistep process starting from 2-amino-4-methylpyridine. The key step involves the reaction of 2-amino-4-methylpyridine with 4-bromo-1-butanol to form the intermediate, 4-(2-amino-4-methylpyridin-4-yl)butan-1-ol. The intermediate is then reacted with thioacetic acid to form the thioester, which is further reacted with 4-ethyl-2-bromomethylthiazole to form the final product, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide.

Scientific Research Applications

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has been extensively used in scientific research to investigate the physiological and biochemical effects of AMPK activation. AMPK is a key regulator of cellular energy homeostasis, which plays an important role in the regulation of metabolism, cell growth, and survival. Activation of AMPK by N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has been shown to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis in various cell types. N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

properties

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-3-10-8-19-12(17-10)7-16-13(18)9-4-5-11(14-2)15-6-9/h4-6,8H,3,7H2,1-2H3,(H,14,15)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYRRTPAYWABLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide

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